Methyl 5-(aminomethyl)pyridine-2-carboxylate
CAS No.: 1229704-26-0
Cat. No.: VC6866557
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1229704-26-0 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 |
| IUPAC Name | methyl 5-(aminomethyl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4,9H2,1H3 |
| Standard InChI Key | JNHVMTSSEFMSCD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=C(C=C1)CN |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic name for this compound is methyl 5-(aminomethyl)pyridine-2-carboxylate, with the molecular formula C₉H₁₂N₂O₂. Its structure consists of a pyridine ring substituted at position 2 with a methyl ester (–COOCH₃) and at position 5 with an aminomethyl group (–CH₂NH₂).
Structural Features
The pyridine ring’s electron-deficient nature influences reactivity, while the aminomethyl group provides a site for functionalization. The ester moiety enhances solubility in organic solvents, making the compound suitable for further derivatization .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of methyl 5-(aminomethyl)pyridine-2-carboxylate can be adapted from methodologies used for analogous pyridine derivatives. A representative pathway involves:
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Introduction of the Aminomethyl Group:
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Purification:
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aminomethylation | Formaldehyde, NH₄Cl, HCl, 80°C, 6 hr | 72–85 |
| Esterification | Methanol, H₂SO₄, reflux, 4 hr | 90–95 |
Industrial-Scale Optimization
Physical and Chemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water (enhanced by protonation of the amine group).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the ester group .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.75 (dd, 1H, pyridine-H), 4.10 (s, 2H, –CH₂NH₂), 3.90 (s, 3H, –COOCH₃) .
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IR (KBr): 3350 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyridine) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Antiviral Agents: Functionalization of the aminomethyl group enables the creation of prodrugs targeting viral proteases.
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Agrochemicals: Derivatives exhibit herbicidal activity, as seen in patents describing similar pyridine-based compounds .
Material Science
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Coordination Chemistry: The pyridine nitrogen and amine group facilitate binding to metal ions, forming complexes with catalytic applications .
Research Findings and Case Studies
Enzyme Inhibition Studies
In a 2024 study, methyl 5-(aminomethyl)pyridine-2-carboxylate demonstrated moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM), suggesting potential in treating neurodegenerative disorders .
Antimicrobial Activity
Derivatives bearing halogen substituents on the pyridine ring showed broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
| Activity | Target | IC₅₀/MIC |
|---|---|---|
| Acetylcholinesterase | Enzyme inhibition | 12 µM |
| Antimicrobial | Staphylococcus aureus | 8 µg/mL |
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing reactions during aminomethylation may yield positional isomers, necessitating advanced purification techniques.
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Scale-Up Costs: High-purity grades required for pharmaceutical use increase production expenses.
Emerging Applications
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